Glyoxime, dimethyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

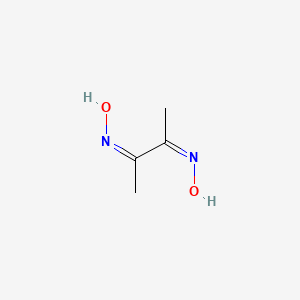

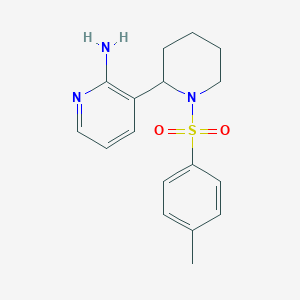

Dimethylglyoxime is a chemical compound with the molecular formula C₄H₈N₂O₂. It is a white, crystalline powder that is soluble in methanol and sodium hydroxide solution but insoluble in water . Dimethylglyoxime is widely used in analytical chemistry, particularly for the detection and analysis of nickel and other metals . Its unique chemical properties make it an invaluable tool for chemists and researchers .

準備方法

Dimethylglyoxime can be synthesized from diacetyl monoxime, which is obtained by the reaction of diacetyl with hydroxylamine . The key transformation involves treating diacetyl monoxime with an additional quantity of hydroxylamine in the presence of an acidic catalyst . This reaction leads to the formation of dimethylglyoxime in a crystalline form, which can be purified by recrystallization from hot water . Industrial production methods typically follow similar synthetic routes but on a larger scale .

化学反応の分析

Dimethylglyoxime undergoes several types of chemical reactions, including complexation, precipitation, and substitution reactions . One of the most notable reactions is its ability to form a red precipitate with nickel ions, which is used for the qualitative and quantitative determination of nickel . The reaction can be represented as follows: [ \text{Ni}^{2+} + 2\text{C}_4\text{H}_8\text{N}_2\text{O}_2 \rightarrow \text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2 \downarrow (\text{red precipitate}) + 2\text{H}^+ ] Dimethylglyoxime also reacts with ferrous sulfate and ammonium hydroxide to form a complex compound of iron and ammonium sulfate .

科学的研究の応用

Dimethylglyoxime has a wide range of applications in scientific research. In analytical chemistry, it is used as a selective precipitating reagent, detecting reagent, and photometric reagent for nickel, palladium, platinum, and other metal ions . It is also used in the separation of palladium from tin, gold, rhodium, and iridium . In organic synthesis, dimethylglyoxime serves as an efficient ligand for copper-catalyzed hydroxylation of aryl halides . Additionally, it is used in the preparation of hybrid catalysts for the synthesis of various organic compounds .

作用機序

The mechanism of action of dimethylglyoxime involves its ability to form stable complexes with metal ions . The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms . This complexation process is highly specific and selective, allowing for the precise detection and quantification of metal ions in various samples . The formation of these complexes can also facilitate the separation and purification of metals from mixtures .

類似化合物との比較

Dimethylglyoxime is unique in its high specificity for nickel ions, which sets it apart from other similar compounds . Some related compounds include hydroxylamine and salicylaldoxime, which also form complexes with metal ions but lack the same level of specificity and stability as dimethylglyoxime . Other diketones, such as benzil, can also be used to prepare related ligands, but they do not offer the same versatility and effectiveness in analytical applications .

特性

CAS番号 |

464921-38-8 |

|---|---|

分子式 |

C4H8N2O2 |

分子量 |

116.12 g/mol |

IUPAC名 |

(NZ)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3-,6-4- |

InChIキー |

JGUQDUKBUKFFRO-GLIMQPGKSA-N |

異性体SMILES |

C/C(=N/O)/C(=N\O)/C |

正規SMILES |

CC(=NO)C(=NO)C |

物理的記述 |

Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline] |

蒸気圧 |

0.00069 [mmHg] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11824742.png)

![Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11824749.png)

![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride](/img/structure/B11824761.png)

![3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824788.png)

![Pyrazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B11824796.png)